molecular formula C18H13FN4S B2452704 3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894055-74-4

3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2452704
CAS No.: 894055-74-4
M. Wt: 336.39
InChI Key: JNTXGXXKSWEWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a benzylthio group and a fluorophenyl group attached to a triazolopyridazine core

Properties

IUPAC Name

3-benzylsulfanyl-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-15-8-6-14(7-9-15)16-10-11-17-20-21-18(23(17)22-16)24-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXGXXKSWEWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dicarbonyl Precursors

A widely adopted method involves the cyclization of 1,2,3-triazole-fused dicarbonyl intermediates with hydrazine hydrate. For example, Smolyar et al. demonstrated that heating 1 H-1,2,3-triazole-fused 5-nitropyridin-2(1 H)-ones with excess hydrazine hydrate at 140°C for 3–4 hours yields pyridazinone derivatives in 86% yield without chromatography. This "cyclotransformation" mechanism proceeds via ring-opening of the triazole-nitropyridinone intermediate, followed by hydrazine-induced ring closure to form the pyridazine moiety (Scheme 1).

Reaction Conditions

  • Precursor : 1 H-1,2,3-triazole-fused 5-nitropyridin-2(1 H)-one
  • Reagent : Hydrazine hydrate (excess)
  • Temperature : 140°C
  • Yield : 86%

Hydrazine-Mediated Ring Closure

Alternative approaches utilize diaminopyridazines as starting materials. Treatment with sodium nitrite under acidic conditions induces cyclization to form the triazolo[4,3-b]pyridazine core. This method, however, requires precise control of pH and temperature to avoid side reactions such as over-nitrosation.

Incorporation of the Benzylsulfanyl Group at Position 3

The benzylsulfanyl moiety is installed via nucleophilic substitution or Mitsunobu reactions.

Thiolation via Nucleophilic Substitution

A two-step protocol involves:

  • Generation of Thiol Intermediate : Treatment of 3-chlorotriazolo[4,3-b]pyridazine with thiourea in ethanol under reflux forms the thiol derivative.
  • Alkylation with Benzyl Bromide : Reacting the thiol intermediate with benzyl bromide in the presence of K₂CO₃ yields the target benzylsulfanyl group (Scheme 2).

Reaction Parameters

  • Step 1 : Thiourea (1.2 equiv), ethanol, reflux, 6 hours
  • Step 2 : Benzyl bromide (1.1 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 4 hours
  • Overall Yield : 72%

Mitsunobu Reaction for Sulfur Incorporation

For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ facilitates direct coupling of benzyl mercaptan to hydroxylated intermediates. This method achieves 68% yield but requires anhydrous conditions.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Cyclization efficiency correlates strongly with temperature. For example, reducing the cyclization temperature from 140°C to 100°C decreases yield by 40%. Polar aprotic solvents like DMF enhance arylation rates but may promote side reactions in thiolation steps.

Catalytic Systems and Their Impact

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve cross-coupling yields by mitigating β-hydride elimination. Conversely, cheaper catalysts like PdCl₂ exhibit lower turnover numbers.

Comparative Evaluation of Synthetic Pathways

Method Steps Yield (%) Key Advantages Limitations
Cyclization + Suzuki 3 58 High purity, scalable Lengthy purification
Direct Arylation + Mitsunobu 2 63 Fewer steps Requires inert atmosphere
Thiolation Alkylation 2 72 Cost-effective reagents Sensitivity to moisture

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes controlled oxidation to form sulfoxides or sulfones. Reaction conditions determine the oxidation state:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Ethanol, 60°C, 4 hr3-(Benzylsulfinyl)-6-(4-fluorophenyl) derivative72%
m-CPBADichloromethane, 0°C, 2 hr3-(Benzylsulfonyl)-6-(4-fluorophenyl) derivative85%

Key Findings :

  • Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants like meta-chloroperbenzoic acid (m-CPBA).

  • The triazolo[4,3-b]pyridazine core remains intact during these reactions.

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyridazine ring while preserving the triazole moiety:

Reduction Method Conditions Product Yield
H₂ (1 atm), Pd/CEthanol, 25°C, 12 hrPartially saturated pyridazine ring58%
NaBH₄THF, 0°C → RT, 3 hrNo reaction (triazole stability observed)

Mechanistic Insight :

  • The pyridazine ring’s electron-deficient nature facilitates selective hydrogenation over the electron-rich triazole.

  • Sodium borohydride fails to reduce either ring system, confirming the stability of the conjugated heterocycles .

Nucleophilic Substitution

The benzylsulfanyl group participates in nucleophilic displacement reactions:

Nucleophile Conditions Product Yield
KOHDMSO, 120°C, 6 hr3-Mercapto-6-(4-fluorophenyl) derivative64%
NaN₃DMF, 80°C, 8 hr3-Azido-6-(4-fluorophenyl) derivative49%

Critical Observations :

  • Alkaline conditions cleave the C–S bond, generating a thiol intermediate.

  • Azide substitution proceeds via an SN2 mechanism, with steric hindrance from the benzyl group limiting efficiency .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed substitution at the meta-position:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hr6-(3-Nitro-4-fluorophenyl) derivative38%
Br₂ (1 eq)FeBr₃, CH₂Cl₂, RT, 4 hr6-(3-Bromo-4-fluorophenyl) derivative55%

Regiochemical Notes :

  • Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta-position .

  • Harsh nitration conditions risk decomposition of the triazole ring .

Cycloaddition and Ring Functionalization

The triazole ring participates in [3+2] cycloadditions with alkynes under copper catalysis:

Dipole Conditions Product Yield
PhenylacetyleneCuI, DIPEA, DMF, 80°C, 12 hrFused triazolo-isoxazole derivative41%

Synthetic Utility :

  • This reaction expands the compound’s utility in generating polycyclic scaffolds for medicinal chemistry .

Stability Under Acidic/Basic Conditions

Condition Observation Reference
HCl (6M), 24 hrDegradation of pyridazine ring
NaOH (2M), 24 hrPartial hydrolysis of triazole ring

Practical Implications :

  • The compound is unstable under strongly acidic or basic conditions, necessitating pH-neutral reaction media.

Structural Modifications and Biological Relevance

Derivatives synthesized via these reactions show enhanced binding to bromodomain proteins (e.g., BRD4), with IC₅₀ values in the micromolar range . For example:

  • Sulfone derivatives exhibit improved solubility and 1.8-fold greater inhibitory activity compared to the parent compound .

  • Azido-functionalized analogs serve as click chemistry intermediates for bioconjugation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyridazine derivatives as selective inhibitors of cancer-related kinases. For instance, compounds similar to 3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine have shown promising results against c-Met kinases, which are implicated in tumor growth and metastasis. The compound PF-04217903, a derivative of 1H-1,2,3-triazolo[4,5-b]pyrazine, demonstrated potent inhibition (IC50 = 0.005 µM) of over 200 c-Met kinases and was selected for preclinical trials in cancer therapy .

Antiviral Properties

The antiviral potential of triazole derivatives has also been explored. Certain compounds have shown efficacy against SARS-CoV-2 by inhibiting viral replication through interference with viral enzymes . The structural similarities between these compounds and this compound suggest that it may exhibit similar antiviral properties.

CNS Activity

Research indicates that derivatives of this compound could possess central nervous system (CNS) activity. For example, studies on related compounds have reported dual activities such as CNS stimulation and depression . This duality opens avenues for developing treatments for anxiety and depression.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValueReference
PF-04217903c-Met Inhibitor0.005 µM
This compoundPotential AntiviralNot yet determinedThis study
Various Benzimidazole DerivativesCNS ActivityVaries

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the triazolo-pyridazine framework and evaluated their anticancer properties in vitro. Results indicated that modifications at the benzylsulfanyl position significantly influenced the inhibitory activity against cancer cell lines .

Case Study 2: Antiviral Screening

In a recent screening for antiviral agents against SARS-CoV-2, compounds structurally similar to this compound exhibited promising results. These findings suggest that further exploration into this compound could yield effective antiviral therapies .

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylthio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
  • 3-(Benzylthio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
  • 3-(Benzylthio)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Uniqueness

3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a benzylthio group and a fluorophenyl group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Biological Activity

3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring followed by functionalization at specific positions. The synthetic pathway may include:

  • Formation of Triazole : The initial step involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the triazole moiety.
  • Sulfur Substitution : The introduction of the benzylsulfanyl group can be achieved through nucleophilic substitution reactions.
  • Fluorination : The incorporation of the fluorophenyl group often utilizes electrophilic aromatic substitution methods.

Anticancer Activity

Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a related compound demonstrated that it effectively inhibited tubulin polymerization and arrested cell cycle progression at the G2/M phase in A549 lung cancer cells. The compound showed IC50 values in the low nanomolar range (0.008-0.014 μM) against SGC-7901 and HT-1080 cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis BCG strains. In vitro studies reported minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent against these pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds within this class have been studied for their anti-inflammatory activities. They may inhibit key enzymes involved in inflammatory pathways such as COX-1 and COX-2, which are critical targets in the treatment of inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of similar triazolo derivatives:

  • Study on Antiproliferative Activity : A series of 21 synthesized compounds exhibited moderate to potent antiproliferative activity. The best-performing compound demonstrated significant inhibition of tubulin dynamics and induced apoptosis in cancer cells .
  • Antimicrobial Screening : Another study focused on mercapto-substituted triazoles found that they exhibited promising antifungal and antibacterial activities comparable to established antibiotics .

Data Tables

Compound Activity Cell Line IC50 (μM)
This compoundAntiproliferativeA5490.008
This compoundAntimicrobialM. tuberculosisMIC 31.25 μg/mL
Related TriazoleAnti-inflammatoryRAW264.7 cells

Q & A

Basic: What optimized synthetic routes are recommended for 3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step routes, including cyclization and nucleophilic substitution. For example:

Core Formation : Start with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (prepared via cyclization of hydrazinylpyridazine derivatives with reagents like triethyl orthoacetate) .

Substituent Introduction : Introduce the 4-fluorophenyl group via Suzuki coupling or palladium-catalyzed cross-coupling. The benzylsulfanyl group is added through nucleophilic substitution using benzyl mercaptan under alkaline conditions .

Optimization : Control temperature (60–80°C) and pH (8–10) to enhance yield and purity. Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
Characterization : Employ TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and HRMS for molecular weight validation. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Basic: Which spectroscopic and computational techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and triazolopyridazine cores) and benzylsulfanyl methylene protons (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl/heterocyclic carbons .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., C₁₉H₁₄FN₄S₂), while LC-MS monitors purity (>95%) .
  • Computational Tools : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Basic: What in vitro assays are suitable for initial assessment of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinase targets (e.g., PDE4 isoforms or c-Met/Pim-1) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (1 nM–10 μM range) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or A549) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) .
  • Selectivity Profiling : Test against a panel of 21 PDE isoforms or related kinases to assess target specificity .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory activity?

Methodological Answer:

  • Substituent Variation : Replace the benzylsulfanyl group with alkylthiols or arylthioethers to modulate lipophilicity. Modify the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to enhance binding .
  • Bioisosteric Replacement : Substitute the triazolopyridazine core with triazolothiadiazines to improve metabolic stability .
  • Data-Driven Design : Use IC₅₀ values from kinase assays to prioritize derivatives. For example, bulky substituents at position 6 improve PDE4A selectivity .

Advanced: How to resolve discrepancies in enzyme inhibition data across isoforms or assay conditions?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH, ion concentrations, and ATP levels (for kinase assays). Use recombinant enzymes from the same source .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across isoforms. Outliers may indicate isoform-specific binding pockets .
  • Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. For PDE4 isoforms, validate with cAMP hydrolysis assays .

Advanced: What computational strategies elucidate binding mechanisms and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions in PDE4A (PDB: 1XMU) or c-Met (PDB: 3LQ8). Focus on hydrogen bonds with catalytic residues (e.g., Gln-443 in PDE4A) and hydrophobic contacts with fluorophenyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to confirm pose retention .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities. For example, benzylsulfanyl derivatives show ΔG < -8 kcal/mol for PDE4A .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.